Cas no 1241964-27-1 (8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one 化学的及び物理的性質
名前と識別子
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- 8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- 8-Chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- 2,3-Dihydro-8-chloro-1,4-benzoxazepin-5(4H)-one
- 1,4-Benzoxazepin-5(2H)-one, 8-chloro-3,4-dihydro-
- 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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- インチ: 1S/C9H8ClNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
- InChIKey: XKMXKWBWWGAWIZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(NCCOC=2C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 210
- XLogP3: 1.6
- トポロジー分子極性表面積: 38.3
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-100MG |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 100MG |
¥ 1,920.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-1g |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 1g |
¥7676.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-500.0mg |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 500.0mg |
¥5117.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-1G |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 1g |
¥ 7,682.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-5G |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 5g |
¥ 23,047.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-250MG |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 250MG |
¥ 3,075.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-500MG |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 500MG |
¥ 5,121.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-250mg |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 250mg |
¥3073.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-100mg |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 100mg |
¥1919.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1254-250.0mg |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1241964-27-1 | 95% | 250.0mg |
¥3073.0000 | 2024-07-28 |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-oneに関する追加情報
Comprehensive Overview of 8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 1241964-27-1): Properties, Applications, and Research Insights
The compound 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 1241964-27-1) is a heterocyclic organic molecule featuring a benzoxazepine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential bioactivity and versatility in drug design. The presence of a chloro substituent at the 8-position and a ketone group at the 5-position further enhances its reactivity, making it a valuable intermediate for synthesizing pharmacologically active compounds. Researchers and pharmaceutical developers frequently explore derivatives of this class for their neuroactive, anti-inflammatory, and antioxidant properties.
In recent years, the demand for benzoxazepine-based compounds has surged, driven by their applications in central nervous system (CNS) drug discovery. The 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one scaffold has been investigated for its potential role in modulating GABA receptors, a hot topic in neuroscience research. With increasing attention on mental health and neurological disorders, this compound aligns with trends in precision medicine and targeted therapy. Its structural features also make it a candidate for catalytic asymmetric synthesis, a growing area in green chemistry.
From a synthetic perspective, CAS No. 1241964-27-1 is often utilized as a building block for small-molecule inhibitors and ligands in drug development. Its stability under physiological conditions and compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) have been highlighted in recent publications. Additionally, its chiral center at the 4-position opens avenues for enantioselective applications, a key focus in modern pharmaceutical manufacturing.
Environmental and regulatory considerations are also critical when discussing 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. While not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP). The compound's biodegradability and eco-toxicity profile remain under study, reflecting the broader industry shift toward sustainable chemistry. Researchers are increasingly combining computational tools like molecular docking with experimental data to predict its interactions and optimize derivatives.
In summary, 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one represents a promising scaffold at the intersection of drug discovery and material science. Its unique structure and adaptability position it as a subject of ongoing innovation, particularly in addressing unmet medical needs. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in high-throughput screening and structure-activity relationship (SAR) studies.
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